Product packaging for SodiuM 2-Naphthol-7-sulfonate Hydrate(Cat. No.:)

SodiuM 2-Naphthol-7-sulfonate Hydrate

Cat. No.: B8002765
M. Wt: 264.23 g/mol
InChI Key: IHTDSZCSBHXIPL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2-Naphthol-7-sulfonate Hydrate (CAS RN: 135-55-7) is a high-purity sulfonate salt widely recognized as a versatile intermediate in synthetic and industrial chemistry . It is synonymous with F Acid Sodium Salt and Cassella's Acid Sodium Salt . Its primary research and industrial value lies in its role as a key building block in the production of azo dyes and pigments, which are essential for coloring textiles and paper, delivering vibrant and durable colors . Furthermore, it is utilized in the manufacturing of fluorescent brightening agents, where it contributes to enhancing the whiteness and brightness of materials such as fabrics and detergents . In analytical chemistry, this compound serves as a reagent for detecting and quantifying specific metal ions due to its ability to form characteristic colored complexes, leveraging its water-soluble nature for applications in aqueous solutions . The compound is provided as a powder to crystal solid, appearing white to gray to red, and requires storage in a cool, dark place under inert gas due to its hygroscopic nature . This product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NaO5S B8002765 SodiuM 2-Naphthol-7-sulfonate Hydrate

Properties

IUPAC Name

sodium;7-hydroxynaphthalene-2-sulfonate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4S.Na.H2O/c11-9-3-1-7-2-4-10(15(12,13)14)6-8(7)5-9;;/h1-6,11H,(H,12,13,14);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTDSZCSBHXIPL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])O.O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NaO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparation Routes

Established Synthetic Pathways for Sodium 2-Naphthol-7-sulfonate Hydrate (B1144303)

The traditional synthesis of Sodium 2-Naphthol-7-sulfonate Hydrate, often referred to as the sodium salt of F-acid or Cassella's F acid, is a multi-step process rooted in the manipulation of the naphthalene (B1677914) core. cymitquimica.comwikipedia.org The primary route involves the sulfonation of naphthalene derivatives followed by the introduction of a hydroxyl group and subsequent salt formation.

Sulfonation Reactions of Naphthalene Derivatives and Regioselectivity

The introduction of a sulfonic acid group onto the naphthalene ring is a critical first step. The position of this functional group is highly dependent on the reaction conditions, a principle known as regioselectivity. The sulfonation of naphthalene itself can yield two primary isomers: naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid. wikipedia.org

The control of regioselectivity is a classic example of kinetic versus thermodynamic control. nih.gov At lower temperatures (around 80 °C), the reaction is under kinetic control, favoring the formation of the alpha-isomer, naphthalene-1-sulfonic acid, due to a lower activation energy barrier. researchgate.net However, at higher temperatures (typically 160-170 °C), the reaction is under thermodynamic control. researchgate.netprepchem.com Under these conditions, the initially formed alpha-isomer can revert to naphthalene and then rearrange to the more stable beta-isomer, naphthalene-2-sulfonic acid. nih.gov The greater stability of the 2-isomer is attributed to reduced steric hindrance compared to the 1-isomer, where the bulky sulfonic acid group interacts with the hydrogen atom at the 8-position. researchgate.net

For the synthesis of 2-Naphthol-7-sulfonic acid, a common precursor is 2-naphthalenesulfonic acid. wikipedia.org This is typically produced by the high-temperature sulfonation of naphthalene with sulfuric acid. wikipedia.orgnih.gov

Alternatively, 2-naphthol (B1666908) can be directly sulfonated. The sulfonation of 2-naphthol with concentrated sulfuric acid at approximately 100 °C primarily yields a mixture of products, with 2-naphthol-6-sulfonic acid (Schaeffer's acid) and 2-naphthol-8-sulfonic acid (Crocein acid) being major components. To obtain the desired 2-naphthol-7-sulfonic acid (F-acid), specific reaction conditions and purification methods are necessary to isolate it from the isomeric mixture. prepchem.com

A key industrial route involves the disulfonation of naphthalene to produce 2,7-naphthalenedisulfonic acid. This is often achieved by reacting naphthalene with an excess of sulfuric acid or oleum (B3057394) at elevated temperatures. google.comgoogle.com The resulting disulfonic acid can then be selectively hydrolyzed or undergo alkaline fusion to yield the target molecule.

Table 1: Regioselectivity in the Sulfonation of Naphthalene
TemperatureProduct FavoredControl TypeKey Factor
Low (~80 °C)Naphthalene-1-sulfonic acidKineticLower activation energy
High (~160 °C)Naphthalene-2-sulfonic acidThermodynamicGreater product stability

Functional Group Transformations and Salt Formation Processes

Once the appropriately sulfonated naphthalene derivative is obtained, the next critical step is the introduction of the hydroxyl group. A widely used industrial method for this transformation is alkaline fusion . In this process, a sodium naphthalenesulfonate, such as sodium 2,7-naphthalenedisulfonate, is heated with a strong base, typically sodium hydroxide (B78521), at high temperatures (around 280–350 °C). google.comyoutube.com This harsh reaction cleaves one of the sulfonate groups and replaces it with a hydroxyl group, forming the corresponding sodium naphthoxide. Subsequent acidification then yields the naphthol.

Another significant method for converting a naphthylamine to a naphthol is the Bucherer reaction . rsc.orgcapes.gov.brresearchgate.net This reversible reaction involves treating a naphthylamine with an aqueous sulfite (B76179) or bisulfite solution. capes.gov.br While it is often used to synthesize naphthylamines from naphthols, the reverse reaction is also valuable for preparing naphthols from readily available naphthylamines. capes.gov.brresearchgate.net For instance, 7-amino-2-naphthalenesulfonic acid could be converted to 2-naphthol-7-sulfonic acid under appropriate conditions.

The final step in the synthesis is the formation of the sodium salt hydrate. The synthesized 2-naphthol-7-sulfonic acid is neutralized with a sodium base, such as sodium hydroxide or sodium carbonate. youtube.com The resulting sodium salt is then typically crystallized from an aqueous solution, which leads to the formation of the hydrate. The purification of the final product often involves crystallization techniques to remove impurities, such as isomeric salts and inorganic byproducts. google.comutep.edugoogle.com

Advanced Synthetic Strategies and Process Optimization

In response to increasing environmental regulations and economic pressures, significant research has focused on developing more sustainable and efficient methods for producing this compound.

Environmentally Benign Synthesis Approaches

Modern synthetic chemistry emphasizes the use of "green" methodologies to minimize environmental impact. researchgate.netmdpi.comnih.govrsc.org In the context of naphtholsulfonate synthesis, this includes exploring solvent-free reactions and the use of less hazardous reagents. For example, the use of solid acid catalysts is being investigated to replace corrosive liquid acids like sulfuric acid in sulfonation reactions. Kaolin-SO3H nanoparticles have been demonstrated as an environmentally friendly catalyst for reactions involving 2-naphthol. mdpi.com Another approach involves the use of biodegradable catalysts, such as tannic acid, for the synthesis of 1-amidoalkyl-2-naphthols, which are related compounds. wikipedia.org

Catalytic Enhancements in Naphtholsulfonate Synthesis

Catalysis plays a pivotal role in modern organic synthesis by offering pathways with higher efficiency and selectivity. In the synthesis of sulfonated naphthols, iron(III) chloride has been used to catalyze a three-component reaction of naphthols, sulfur dioxide, and aryldiazonium tetrafluoroborates, providing a direct C-H functionalization route. rsc.orgcapes.gov.br This method allows for the introduction of a sulfonyl group under milder conditions compared to traditional sulfonation.

Superacid catalysts, such as HF/BF3, have been studied for the catalytic polymerization of naphthalene, and the insights gained from such research could potentially be applied to develop novel catalysts for sulfonation reactions. biosynth.com The use of catalytic amounts of sodium-sulfonate–naphthol has been shown to enable the synthesis of mechanically robust and fire-resistant polycarbonates, highlighting the potential for these compounds to act as catalysts or co-monomers in other chemical processes. rsc.org

Industrial Process Optimization for Yield and Purity of this compound

The industrial production of this compound is continuously being optimized to improve yield, purity, and cost-effectiveness. wikipedia.org One area of focus is the sulfonation step, where controlling reaction parameters such as temperature, reaction time, and the ratio of reactants is crucial for maximizing the yield of the desired isomer and minimizing the formation of byproducts. google.com

Purification of the final product is another critical area for optimization. Industrial processes often employ multi-step crystallization and filtration to achieve the high purity required for its use in dye manufacturing. google.comgoogle.com The development of more efficient crystallization techniques, such as those that control crystal size and morphology, can lead to improved filtration and drying characteristics, ultimately reducing production costs. The use of techniques like high-speed counter-current chromatography has been explored for the preparative purification of related naphthalenesulfonic acid sodium salts to achieve high purity. nih.gov

Table 2: Industrial Process Optimization Strategies
Process StepOptimization FocusKey Parameters
SulfonationMaximizing desired isomer, minimizing byproductsTemperature, reaction time, reactant ratio
Alkaline FusionComplete conversion, avoiding degradationTemperature, reaction time
PurificationHigh purity, cost-effective separationCrystallization conditions, filtration methods

Derivatization and Chemical Modification of the Naphthalene Sulfonate Scaffold

The chemical structure of Sodium 2-Naphthol-7-sulfonate, also known as F acid sodium salt, features a reactive naphthalene ring system with a hydroxyl (-OH) and a sulfonate (-SO₃Na) group. cymitquimica.com This arrangement of functional groups allows for a variety of chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules, particularly dyes and pigments. cymitquimica.com The reactivity of the scaffold is centered around the hydroxyl group, the sulfonic acid group, and the aromatic naphthalene core.

The primary routes for the derivatization of the 2-naphthol-7-sulfonate scaffold involve electrophilic aromatic substitution, where the hydroxyl group strongly activates the naphthalene ring towards reaction. The most significant of these is azo coupling, a cornerstone of the dye manufacturing industry.

Azo Coupling Reactions

Azo coupling is a diazotization reaction where a primary aromatic amine is converted into a diazonium salt, which then acts as an electrophile in a reaction with an electron-rich coupling agent, such as Sodium 2-Naphthol-7-sulfonate. byjus.com The hydroxyl group of the naphthol scaffold is a potent activating group, directing the coupling to the ortho position (C1). This reaction results in the formation of a highly colored azo compound, characterized by the -N=N- (azo) bridge connecting the two aromatic systems. byjus.com

The general procedure involves dissolving the primary aromatic amine, for instance, aniline (B41778) or a substituted aniline like sulfanilic acid, in an acidic solution (e.g., hydrochloric acid) and cooling it to a low temperature (typically 0-5 °C). byjus.comyoutube.com A solution of sodium nitrite (B80452) is then added to form the diazonium salt. byjus.comyoutube.com Concurrently, Sodium 2-Naphthol-7-sulfonate is dissolved in an alkaline solution, such as sodium hydroxide, to form the more reactive naphthoxide ion. youtube.com The cold diazonium salt solution is then slowly added to the alkaline naphthoxide solution, maintaining a low temperature, to yield the azo dye. byjus.com The resulting dye often precipitates from the solution and can be isolated by filtration. google.com

A variety of azo dyes can be synthesized by changing the aromatic amine used for diazotization. For example, coupling with diazotized sulfanilic acid yields an orange dye. youtube.com The sulfonic acid groups on the resulting dye molecules enhance their water solubility and aid in their binding to textile fibers.

Table 1: Examples of Azo Coupling Reactions with 2-Naphthol Derivatives

Diazonium Salt SourceCoupling PartnerResulting Azo Compound Class
Aniline2-NaphtholPhenyl-azo-β-naphthol (Aniline Dye) byjus.com
Sulfanilic Acid2-NaphtholAcid Orange 7 (Orange II) youtube.com
2-Chloro-5-amino-p-toluene sulfonic acidBeta-NaphtholAzo Pigment google.com
1-Naphthylamine-2-sulfonic acidBeta-NaphtholAzo Dye google.com

Other Derivatization Reactions

While azo coupling is the most prominent, other chemical modifications of the 2-naphthol-7-sulfonate scaffold are synthetically important. These reactions can target the sulfonic acid group or the hydroxyl group, or introduce further substituents onto the naphthalene ring.

Conversion of the Sulfonate Group: The sulfonic acid group can be replaced by a hydroxyl group through alkali fusion. For instance, reacting naphthalene-2-sulfonic acid with molten sodium hydroxide at high temperatures (around 300 °C) followed by acidification yields 2-naphthol. wikipedia.org A similar principle is applied in the synthesis of 2,7-dihydroxynaphthalene (B41206) from 2,7-naphthalenedisulfonic acid sodium salt, which involves high-temperature alkali fusion. google.com This suggests that under forcing conditions, the sulfonate group of Sodium 2-Naphthol-7-sulfonate could be converted to a second hydroxyl group, yielding a dihydroxynaphthalene derivative.

Further Sulfonation: The naphthalene ring can undergo further sulfonation. For example, 2-naphthalenesulfonic acid can be converted to 2,6- and 2,7-naphthalenedisulfonic acids. wikipedia.org This indicates that the 2-naphthol-7-sulfonate scaffold could potentially be further sulfonated to introduce additional sulfonic acid groups, leading to polysulfonated naphthol derivatives. For example, 3-hydroxynaphthalene-2,7-disulfonic acid is a known compound. dyestuffintermediates.com

Alkylation and Etherification: The hydroxyl group of the naphthol can be alkylated to form ethers. For example, 2-methoxynaphthalene (B124790) can be synthesized from 2-naphthol. This reaction typically involves a base to deprotonate the hydroxyl group, followed by reaction with an alkylating agent. A patent describes the C-alkylation of aromatic hydroxyl compounds, including naphthols, using olefins in the presence of a sulfonic acid and sulfuric acid catalyst. google.com This suggests that both O-alkylation (etherification) and C-alkylation are possible derivatization routes for Sodium 2-Naphthol-7-sulfonate.

Carboxylation: The Kolbe-Schmitt reaction, which involves the carboxylation of phenolates, can be applied to naphthols. For example, the potassium salt of beta-naphthol can be reacted with carbon dioxide to selectively produce 6-hydroxy-2-naphthoic acid. google.com This indicates a potential pathway for introducing a carboxyl group onto the 2-naphthol-7-sulfonate scaffold.

These derivatization reactions highlight the utility of Sodium 2-Naphthol-7-sulfonate as a versatile building block for a wide range of chemical structures, particularly in the field of dyes and functional organic materials.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution ¹H and ¹³C NMR spectroscopy are essential for confirming the structural integrity of Sodium 2-Naphthol-7-sulfonate by mapping its proton and carbon framework. While a specific spectrum for this exact compound is not publicly available, the expected chemical shifts and coupling patterns can be accurately predicted based on the known spectra of 2-naphthol (B1666908) and related naphthalenesulfonates. chemicalbook.comyoutube.comresearchgate.net

The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show distinct signals for the six aromatic protons. The substitution pattern, with an electron-donating hydroxyl (-OH) group at position C2 and an electron-withdrawing sulfonate (-SO₃⁻) group at position C7, dictates the chemical shifts. Protons ortho and para to the hydroxyl group will be shielded (shifted upfield), while those near the sulfonate group will be deshielded (shifted downfield). The phenolic hydroxyl proton would appear as a broad singlet, its position being sensitive to concentration and temperature.

In the ¹³C NMR spectrum, ten distinct signals are anticipated, corresponding to the ten carbon atoms of the naphthalene (B1677914) ring. The carbons bearing the hydroxyl (C2) and sulfonate (C7) groups would show significant shifts, with C2 appearing downfield due to the electronegative oxygen and C7 also being influenced by the sulfonate group. The remaining carbon signals would be distributed according to the electronic effects of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for Sodium 2-Naphthol-7-sulfonate

Analysis Type Predicted Chemical Shift (ppm) Assignment Rationale
¹H NMR ~9.5 - 10.51H, broad singletPhenolic -OH
~7.0 - 8.56H, multiplets/doubletsAromatic protons on the naphthalene ring
¹³C NMR ~155 - 160C2Carbon attached to -OH group
~140 - 145C7Carbon attached to -SO₃⁻ group
~105 - 135C1, C3, C4, C5, C6, C8Remaining aromatic carbons
~130 - 140C4a, C8aBridgehead carbons

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the functional groups within the molecule. The analysis of FT-IR spectra from closely related isomers, such as 2-naphthol-6-sodium sulfonate, provides a reliable reference for the expected vibrational modes. researchgate.net

Key characteristic absorption bands would include:

A broad O-H stretching band for the hydroxyl group, typically found in the 3200-3600 cm⁻¹ region.

Strong, sharp peaks corresponding to the asymmetric and symmetric stretching vibrations of the sulfonate (S=O) group, expected around 1200 cm⁻¹ and 1050 cm⁻¹, respectively.

Aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹.

Aromatic C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region.

C-S stretching vibrations, which can be observed around 690 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Bands for Sodium 2-Naphthol-7-sulfonate

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3200 - 3600O-H Stretch (broad)Phenolic Hydroxyl (-OH)
~3100 - 3000C-H StretchAromatic C-H
~1600 - 1450C=C StretchAromatic Ring
~1200Asymmetric S=O StretchSulfonate (-SO₃⁻)
~1050Symmetric S=O StretchSulfonate (-SO₃⁻)
~690C-S StretchCarbon-Sulfur

Electronic Spectroscopy (UV-Visible) for Conjugation and Chromophore Studies

UV-Visible spectroscopy measures the electronic transitions within the conjugated π-system of the naphthalene ring, which acts as a chromophore. The absorption spectrum is influenced by the attached auxochromes: the hydroxyl (-OH) and sulfonate (-SO₃⁻) groups. The UV-Vis absorption maximum for Sodium 2-Naphthol-7-sulfonate Hydrate (B1144303) has been reported at 227 nm.

Computational studies on naphthol sulfonate derivatives reveal that the low-lying excited states have mixed characteristics of both ¹Lₐ and ¹Lₑ states, which are common to polycyclic aromatic hydrocarbons. The transition to the ¹Lₐ state is typically optically allowed and intense, whereas the ¹Lₑ transition is often weaker. The substitution of the sulfonate group can alter the energy levels and transition probabilities of these states, providing insight into the electronic structure of the molecule.

Electron Paramagnetic Resonance (EPR) for Radical Intermediates and Spin Density Analysis

Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique for detecting and characterizing species with unpaired electrons, such as radical intermediates. While there are no direct EPR studies on Sodium 2-Naphthol-7-sulfonate, the methodology is highly relevant for studying its potential degradation pathways.

During oxidative processes, such as in advanced oxidation processes or fuel cell operation, aromatic sulfonates can be attacked by highly reactive species like hydroxyl radicals (HO•). nih.govacs.org This attack can lead to the formation of radical intermediates, including hydroxycyclohexadienyl radicals (from HO• addition to the aromatic ring) or sulfonate radicals (from desulfonation). nih.govacs.org EPR spectroscopy, often combined with spin trapping agents like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), can be used to trap these short-lived radicals, forming more stable spin adducts whose EPR spectra provide information on the structure of the original radical. nih.govmdpi.com Such an analysis would be crucial for understanding the mechanisms of oxidative degradation and for assessing the stability of the compound in various applications.

Mass Spectrometry (e.g., UPLC-MS-Q-O) for Molecular Fragmentation and Degradation Product Identification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. When coupled with ultra-high-performance liquid chromatography (UPLC) and advanced detectors like a quadrupole-orbitrap (Q-O), it allows for the separation and precise identification of the parent compound and any related impurities or degradation products.

For Sodium 2-Naphthol-7-sulfonate, analysis via electrospray ionization (ESI) in negative mode would likely show a prominent ion corresponding to the deprotonated and desodiated molecule [M-Na]⁻ at m/z 223. The fragmentation pattern would reveal characteristic losses, such as the loss of sulfur trioxide (SO₃, 80 Da), a common pathway for sulfonate compounds. Other fragments would arise from the cleavage of the naphthalene ring system. UPLC-MS would be particularly valuable for analyzing complex mixtures, for instance, to identify and quantify isomeric impurities or products formed during synthesis or environmental degradation.

X-ray Crystallography and Diffraction Studies of Crystalline Forms and Hydration States

Firstly, it would confirm the connectivity and geometry of the naphthol sulfonate anion. Secondly, it would reveal the coordination environment of the sodium cation. Most importantly, it would unambiguously determine the hydration state by locating the water molecules within the crystal lattice and describing their hydrogen-bonding interactions with the sulfonate and hydroxyl groups. While crystal structures for related naphthalene sulfonates exist, a specific structure for the title compound is not found in the reviewed literature. nih.gov Such a study would resolve the ambiguity surrounding its hydration state.

Chromatographic and Titrimetric Analyses for Purity and Quantitative Assessment (e.g., HPLC, Ion Exchange Titration)

Quantitative assessment and purity determination are routinely performed using chromatographic and titrimetric methods. High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of Sodium 2-Naphthol-7-sulfonate. sigmaaldrich.com A typical method involves a reversed-phase C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. nih.gov Detection is commonly achieved using a UV detector set to one of the absorption maxima or a fluorescence detector, which offers high sensitivity for aromatic compounds. nih.gov

Ion exchange titration is another method used for quantitative analysis, specifically to determine the concentration of the sulfonate salt. tcichemicals.com This technique relies on the exchange of the sodium cation for a proton on an ion-exchange resin, followed by titration of the released acid. Supplier specifications often cite purity levels determined by both HPLC and titration.

Table 3: Purity Specifications from Chemical Suppliers

Analysis Method Purity Specification Reference
HPLCmin. 96.0 area% tcichemicals.com
HPLC≥95% sigmaaldrich.com
Ion Exchange Titrationmin. 90.0% tcichemicals.com
General Assay98% sigmaaldrich.com

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides valuable information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. While specific XPS data for Sodium 2-Naphthol-7-sulfonate Hydrate is not extensively reported in the public domain, a detailed analysis can be constructed based on established binding energy values for the constituent functional groups found in analogous compounds.

The analysis of the XPS spectrum of this compound would involve the examination of the core level spectra of its constituent elements: Carbon (C 1s), Oxygen (O 1s), Sulfur (S 2p), and Sodium (Na 1s).

Detailed Research Findings

A high-resolution XPS analysis would be expected to reveal multiple peaks within the core level spectra of carbon and oxygen, corresponding to the different chemical environments of these atoms in the molecule.

Carbon (C 1s): The C 1s spectrum is anticipated to be complex due to the various types of carbon atoms in the naphthol ring system. The primary peak would be attributed to the aromatic C-C and C-H bonds of the naphthalene rings. A shoulder or a distinct peak at a slightly higher binding energy would be expected for the carbon atoms bonded to the hydroxyl (C-O) and sulfonate (C-S) groups, as these electronegative groups withdraw electron density from the carbon atom.

Oxygen (O 1s): The O 1s spectrum would likely show at least three distinct peaks. The oxygen atoms in the sulfonate group (S=O) are in a higher oxidation state and would thus exhibit a higher binding energy. The oxygen atom of the hydroxyl group (C-O-H) would appear at a different binding energy. Additionally, the oxygen atoms of the water of hydration (H₂O) would contribute to the spectrum. The binding energy for oxygen in a sulfonate group is typically observed around 532 eV. researchgate.net

Sulfur (S 2p): The S 2p spectrum is a key indicator of the sulfonate group. For sulfonates, the S 2p peak is expected to appear at a high binding energy, typically in the range of 168-169 eV, which is characteristic of sulfur in the +6 oxidation state. rsc.orgresearchgate.net For instance, a study on a conjugated polyelectrolyte containing a sulfonate group reported the S 2p binding energy at 168.1 eV. rsc.org The S 2p peak will be a doublet (S 2p₃/₂ and S 2p₁/₂) due to spin-orbit coupling.

Sodium (Na 1s): The Na 1s spectrum is expected to show a single, sharp peak characteristic of the Na⁺ ion. The binding energy for sodium in its ionic salts is typically found in the range of 1071-1072 eV. thermofisher.comresearchgate.net

The relative atomic concentrations of the elements, determined from the integrated peak areas and corrected by relative sensitivity factors, would be expected to be in close agreement with the stoichiometry of this compound.

Data Tables

The following table provides a representative summary of the expected binding energies for the different chemical species in this compound, based on data from analogous compounds.

Chemical Reactivity and Mechanistic Investigations

Acid-Base Properties and Protonation Equilibria of Naphtholsulfonates

Sodium 2-Naphthol-7-sulfonate possesses two ionizable sites: the phenolic hydroxyl group and the sulfonic acid group. The sulfonic acid is a strong acid, with a pKa value generally below 0, meaning it exists almost exclusively as the sulfonate anion (-SO₃⁻) in aqueous solutions. kyoto-u.ac.jp

The phenolic hydroxyl group is a weak acid. In its electronic ground state (S₀), 2-naphthol (B1666908) has a pKa of approximately 9.5. franklycaroline.comnih.gov This means that in solutions with a pH below ~9.5, the hydroxyl group is predominantly in its protonated form (-OH), while in more alkaline solutions, it deprotonates to form the naphtholate anion (-O⁻).

A remarkable feature of this and other naphthols is their behavior as "photoacids." Upon absorption of a photon and promotion to the first excited singlet state (S₁), the molecule's electronic distribution changes, making the phenolic proton significantly more acidic. franklycaroline.com The pKa of the excited state (pKa*) drops to a value between 2.8 and 3.0. franklycaroline.comnih.gov This dramatic increase in acidity means that the excited molecule can deprotonate in environments where the ground-state molecule would remain protonated. This equilibrium is often described by the Förster cycle. franklycaroline.comnih.gov

Table 1: Acidity Constants (pKa) of 2-Naphthol Moiety
Electronic StatepKa ValueReference
Ground State (S₀)~9.47 - 9.5 franklycaroline.comnih.gov
First Excited Singlet State (S₁)~2.8 - 3.0 franklycaroline.comnih.gov

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring

The competing electronic effects of the -OH and -SO₃⁻ groups direct the outcome of aromatic substitution reactions.

Electrophilic Aromatic Substitution: The hydroxyl group is a powerful activating, ortho-, para-directing group, while the sulfonate group is a deactivating, meta-directing group. In 2-naphthol-7-sulfonate, the activating -OH group at position 2 dominates, directing incoming electrophiles primarily to the 1-position (ortho to the hydroxyl). stackexchange.com The sulfonation of 2-naphthol, for instance, kinetically favors the formation of 2-hydroxynaphthalene-1-sulfonic acid because the carbocation intermediate for this position is the most stable. stackexchange.comstackexchange.com

This directing influence is exploited in synthesis. For example, the sulfonic acid group can be used as a "blocking group" to prevent reactions at a specific site. nih.gov It can be introduced to block the 1-position from reactions like azo coupling, a common reaction for 2-naphthols. nih.gov

Nucleophilic Aromatic Substitution: Aromatic rings typically resist nucleophilic attack unless they are rendered electron-poor by strong electron-withdrawing substituents. mdpi.com The sulfonate group, being electron-withdrawing, can facilitate nucleophilic aromatic substitution (SₙAr), though it is less effective at activating the ring than groups like nitro (-NO₂). More significantly, the sulfonate group itself can act as a leaving group in certain high-temperature reactions. A classic industrial example is the fusion of sodium naphthalene-2-sulfonate (B94788) with sodium hydroxide (B78521) at over 300°C, which cleaves the C-S bond and, after acidification, yields 2-naphthol. nih.govwikipedia.org

Redox Chemistry and Electron Transfer Processes Involving the Sulfonate Group

The redox chemistry of 2-naphthol-7-sulfonate involves both the naphthalene ring system and its functional groups. The naphthol moiety is susceptible to oxidation. Electrochemical studies on 1- and 2-naphthol show that they undergo electrooxidation to form passivating polymer films on electrode surfaces. mdpi.com

While the sulfonate group itself is generally redox-stable, its presence influences the redox potential of the molecule. For instance, in related naphthalenesulfonic acid derivatives, the sulfonate group's anionic character can affect the rate of electrochemical reduction by influencing the approach of the molecule to the cathode surface. bohrium.com Studies on analogous compounds like anthraquinone-2-sulfonate show that substituents significantly alter the molecule's redox potential. nih.gov The sulfonic acid group can also facilitate electron transfer in other parts of a molecule, as seen in the Sandmeyer reaction of certain derivatives where it makes a diazonium intermediate a better electron acceptor. nih.gov The electrochemical reduction of related nitro-naphthalenesulfonic acids has been shown to proceed in a six-electron process to form the corresponding amino-sulfonic acids. bohrium.com

Reaction Kinetics and Thermodynamic Analyses of Naphtholsulfonate Transformations

The sulfonation of naphthalene derivatives is a classic case study in kinetic versus thermodynamic reaction control. In the sulfonation of naphthalene itself, reaction at lower temperatures (kinetic control) favors the 1-sulfonic acid isomer due to a more stable reaction intermediate, while higher temperatures (thermodynamic control) favor the sterically less hindered and more stable 2-sulfonic acid isomer. stackexchange.com A similar principle applies to the sulfonation of 2-naphthol, where the initial, kinetically favored product is the 1-sulfonic acid. stackexchange.com However, with prolonged reaction times or higher temperatures, migration of the sulfo group can occur, leading to thermodynamically more stable isomers or disubstituted products. stackexchange.comacs.org

Detailed kinetic studies on the sulfonation of 2-naphthol in concentrated sulfuric acid have been performed. acs.orgacs.org These studies developed kinetic models to describe the formation of various mono- and di-sulfonated products over time. The activation energy for both the first and second sulfonation steps was determined to be approximately 19-21 kcal/mol. researchgate.net

The kinetics of the excited-state deprotonation of 2-naphthol have also been quantified through fluorescence studies. These experiments provide rate constants for processes such as radiative decay, non-radiative decay, and proton transfer. franklycaroline.com

Table 2: Selected Excited-State Rate Constants for 2-Naphthol
ProcessSymbolValueReference
Radiative Decaykᵣ(2.6 ± 0.1) x 10⁷ s⁻¹ franklycaroline.com
Non-radiative Decaykₙᵣ(1.18 ± 0.7) x 10⁸ s⁻¹ franklycaroline.com
Unassisted Deprotonationkₔ(8.1 ± 0.3) x 10⁷ s⁻¹ franklycaroline.com
Acetate-Assisted DeprotonationkAc(2.56 ± 0.07) x 10⁹ M⁻¹s⁻¹ franklycaroline.com
Protonationkₚ(6.19 ± 0.2) x 10¹⁰ M⁻¹s⁻¹ franklycaroline.com

Photochemical Transformations and Photoinduced Rearrangements

The most significant photochemical transformation of 2-naphthol-7-sulfonate is its behavior as a photoacid, as discussed in section 4.1. franklycaroline.comnih.gov This property stems from a significant redistribution of electron density upon excitation to the S₁ state, which weakens the O-H bond. This change in acidity is explained by Baird's rules for excited-state aromaticity, where the deprotonation relieves antiaromaticity in the excited conjugate base. nih.gov

Naphthalene derivatives are also subject to photooxidation. Studies on naphthalene and its alkylated forms show that gas-phase photooxidation in the presence of OH radicals leads to the formation of various oxygenated products and secondary organic aerosols. copernicus.org The product distribution depends on atmospheric conditions such as NOx levels. copernicus.org The aromatic ring can be cleaved to form smaller, more functionalized compounds. copernicus.org Furthermore, the UV-absorbing properties of the naphthalene ring have been utilized in materials science, where tin-naphthalene sulfonic acid complexes have been synthesized and used as photostabilizers to protect poly(vinyl chloride) from photodegradation. mdpi.com

Elucidation of Reaction Mechanisms and Intermediate Species

The reactions of 2-naphthol-7-sulfonate proceed through well-defined intermediates.

Electrophilic Aromatic Substitution : This proceeds via a resonance-stabilized carbocation known as a σ-complex or arenium ion. stackexchange.com The stability of this intermediate determines the regioselectivity of the attack. For 2-naphthol, the intermediate formed by attack at the 1-position is more stable because it allows for resonance structures that preserve the aromaticity of the adjacent benzene (B151609) ring. stackexchange.com

Nucleophilic Aromatic Substitution : The SₙAr mechanism involves the initial addition of a nucleophile to the aromatic ring to form a negatively charged intermediate called a Meisenheimer complex. mdpi.com This complex is stabilized by electron-withdrawing groups. The subsequent loss of the leaving group (e.g., the sulfonate) restores the aromaticity of the ring.

Sulfonation of Naphthols : The mechanism for the sulfonation of phenols and naphthols is believed to proceed through the initial formation of a sulfate (B86663) ester, which then rearranges to the sulfonic acid. nih.gov

Electrochemical Reduction : The reduction of related nitro-naphthalenesulfonic acids to amino-sulfonic acids has been shown to proceed through a hydroxylamine (B1172632) intermediate. bohrium.com

Photoacid Behavior : The mechanism of excited-state proton transfer is described by the Förster cycle, which relates the absorption and fluorescence spectra of the acidic and basic forms of the molecule to the pKa values in the ground and excited states. franklycaroline.comnih.gov

Reactivity in Complex Multi-Component Chemical Systems

Sodium 2-Naphthol-7-sulfonate, also known as F-acid or Cassella's acid, is a valuable intermediate in multi-step syntheses, particularly in the dye industry. orgsyn.orgcymitquimica.com It serves as a coupling component in the production of a wide range of azo dyes. In these systems, it is reacted with a diazonium salt (the electrophile) in an aqueous solution, where precise control of pH is critical for the reaction to proceed efficiently. orgsyn.org

In materials science, it has been incorporated into tin complexes to create multifunctional additives for polymers like PVC. mdpi.com In these systems, the naphthalene sulfonate moiety acts as a UV absorber and radical scavenger, preventing photodegradation of the polymer matrix. mdpi.com

In environmental and toxicological contexts, the reactivity of this compound is also relevant. Studies have shown that 2-naphthalene sulfonate can induce oxidative stress and genotoxicity in aquatic organisms, indicating its interaction with complex biological systems. nih.gov

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as a Key Intermediate in Organic Synthesis

The reactivity of its aromatic ring, coupled with the functional groups, makes Sodium 2-Naphthol-7-sulfonate a valuable building block for creating more complex molecules. haihangchem.com It serves as a high-quality reagent and an intermediate for the synthesis of fine chemicals and useful molecular scaffolds. haihangchem.com

Sodium 2-Naphthol-7-sulfonate is a well-established intermediate in the manufacturing of dyes and pigments. haihangchem.com Its most prominent role is as a coupling agent in the synthesis of azo dyes. wikipedia.org Azo dyes are characterized by the azo group (-N=N-) which connects aromatic rings, forming an extended conjugated system responsible for the color of the compound. wikipedia.org

The synthesis involves a two-step process:

Diazotization : A primary aromatic amine, such as aniline (B41778), is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. wikipedia.org

Coupling : The resulting diazonium salt is then reacted with an activated aromatic compound, the coupling component. wikipedia.org

In this context, Sodium 2-Naphthol-7-sulfonate (often referred to as F-Acid) acts as the coupling component. The hydroxyl group on the naphthalene (B1677914) ring activates the molecule for electrophilic attack by the diazonium ion, leading to the formation of a stable and vividly colored azo dye. wikipedia.org The presence of the sulfonate group (-SO₃⁻) is particularly important as it enhances the water solubility of the final dye, a critical property for textile dyeing processes. haihangchem.com

The molecular framework of Sodium 2-Naphthol-7-sulfonate serves as a versatile scaffold in the synthesis of various organic compounds, including those with potential biological activity. It is cited as a precursor in the synthesis of compounds such as anti-inflammatory agents and anticoagulants. The ability of the molecule to be chemically modified allows for the construction of complex structures required for pharmacologically active molecules. Its role as a foundational building block is key to producing fine chemicals for research and development in the pharmaceutical and agrochemical industries.

Beyond dyes and pharmaceuticals, this compound is a versatile building block for a range of specialty chemicals. haihangchem.com It is employed as a reaction component in diverse organic chemistry reactions to produce complex compounds. haihangchem.com Its function as a coupling agent is not limited to azo dyes; its reactivity is harnessed to create a variety of organic intermediates essential for numerous industrial applications.

Role in Polymer Chemistry and Dispersing Agents

The parent compound, Naphthalene-2-sulfonic acid, can undergo condensation with formaldehyde (B43269) to produce polymeric sulfonic acids. scbt.com These polymers are utilized in various industrial applications. Furthermore, Sodium 2-Naphthol-7-sulfonate itself can act as a dispersing agent in different formulations. rsc.org The amphiphilic nature of the molecule, with its hydrophobic naphthalene ring and hydrophilic sulfonate group, allows it to stabilize suspensions of particles in a liquid medium, preventing them from settling or clumping.

Catalytic Applications and Design of Naphtholsulfonate-based Catalysts

Recent research has highlighted the potential of naphtholsulfonate derivatives in catalysis. A study published in Materials Horizons demonstrated a novel strategy where catalytic amounts (0.3–0.5 mol%) of sodium-sulfonate–naphthol were used in the copolymerization of polycarbonate. researchgate.net This method produced a polycarbonate plastic that is not only mechanically strong and highly transparent but also super fire-resistant and, importantly, easily recyclable. researchgate.net The material can be depolymerized back to its raw monomers under mild conditions, contributing to a circular economy approach in plastics. researchgate.net

Additionally, researchers have developed solid acid catalysts by functionalizing poly(2-naphthol) with sulfonic acid groups. These hyper-cross-linked porous polymers have shown high catalytic performance for various organic protection reactions, such as the acylation of phenols, alcohols, thiols, amines, and aldehydes, under mild, room-temperature conditions. The sulfonated polymer catalyst demonstrated good reusability without a significant loss in activity.

Advanced Analytical Reagent Applications in Chemical Analysis

In the field of analytical chemistry, Sodium 2-Naphthol-7-sulfonate is utilized as a reagent. rsc.org Its chemical properties make it suitable for use in various analytical methods. For instance, its strong UV-Vis absorption has been used in analytical techniques to quantify its concentration in solutions, demonstrating its utility in quantitative analysis.

Integration into Functional Materials and Nanostructures

The unique molecular architecture of sodium 2-naphthol-7-sulfonate hydrate (B1144303), featuring a reactive hydroxyl group, a hydrophilic sulfonate group, and a rigid naphthalene backbone, makes it a valuable component in the design and synthesis of functional materials and nanostructures. These functional groups provide sites for polymerization, cross-linking, and coordination with other molecules, enabling the creation of materials with tailored properties.

One notable application is in the development of advanced polymers. Research has shown that incorporating catalytic amounts of a sodium-sulfonate–naphthol derivative can significantly enhance the properties of polycarbonates. This modification can lead to materials that are not only mechanically robust and highly transparent but also exhibit superior fire resistance. The presence of the sulfonate-naphthol moiety contributes to these enhanced features, showcasing the potential of this class of compounds in creating high-performance plastics.

The hydroxyl and sulfonate groups of sodium 2-naphthol-7-sulfonate hydrate also allow it to act as a versatile building block for more complex chemical structures. cymitquimica.com It can be used as an intermediate in the synthesis of specialty chemicals and as a reagent in the production of complex organic compounds. cymitquimica.com

In the realm of nanomaterials, the principles of using sulfonate-containing organic linkers are evident in the construction of metal-organic frameworks (MOFs). While specific research detailing the use of sodium 2-naphthol-7-sulfonate as a primary linker is emerging, the broader class of sulfonate-based linkers is recognized for creating MOFs with unique properties. The sulfonate groups can coordinate with metal ions, forming porous structures with potential applications in gas storage, separation, and catalysis.

Furthermore, the synthesis of metal complexes with related naphthalene sulfonic acid derivatives has been explored for applications such as the photostabilization of polymers like poly(vinyl chloride) (PVC). For instance, tin complexes of 4-amino-3-hydroxynaphthalene-1-sulfonic acid have been synthesized and shown to be effective photostabilizers for PVC. mdpi.com This demonstrates the potential of incorporating such sulfonate compounds into polymer matrices to enhance their durability.

The ability of the sulfonate group to interact with surfaces and other molecules also suggests potential applications in the surface modification of nanoparticles and in the layer-by-layer assembly of thin films, although specific research on this compound in these areas is still developing.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₁₀H₉NaO₅S
Molecular Weight 264.23 g/mol
CAS Number 135-55-7
Appearance White to Gray to Red powder/crystal
Purity ≥90.0%
Synonyms Cassella's Acid Sodium Salt, F Acid Sodium Salt, 7-Hydroxy-2-naphthalenesulfonic Acid Sodium Salt

Environmental Chemistry and Degradation Pathways of Sodium 2 Naphthol 7 Sulfonate Hydrate

The environmental fate of Sodium 2-Naphthol-7-sulfonate Hydrate (B1144303), a member of the naphtholsulfonate class of compounds, is dictated by various biotic and abiotic degradation processes. These compounds are recognized as significant pollutants, particularly in industrial wastewater from dye manufacturing. d-nb.info Their degradation in natural and engineered environments is a subject of extensive research, focusing on microbial transformation, photodegradation, and advanced chemical oxidation methods.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Studies of Electronic Structure and Properties.koreascience.krasianpubs.orgresearchgate.net

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure and properties of molecules like Sodium 2-Naphthol-7-sulfonate. DFT calculations balance accuracy and computational cost, making them suitable for medium-to-large aromatic systems. Studies on related naphthol sulfonate derivatives have demonstrated that DFT methods, particularly when paired with appropriate functionals and basis sets, can yield reliable predictions of molecular geometries, orbital energies, and spectroscopic properties. kchem.org However, research also indicates that certain functionals, like the common B3LYP, may perform poorly in describing the excited states of naphthol derivatives, while range-separated functionals such as ωB97X-D can offer improved accuracy. kchem.org

The first step in most computational analyses is the optimization of the molecule's geometry to find its lowest energy structure. For Sodium 2-Naphthol-7-sulfonate, this involves determining the bond lengths, bond angles, and dihedral angles of the naphthalene (B1677914) core, the hydroxyl (-OH) group, and the sulfonate (-SO₃⁻) group. High-level ab initio methods like MP2 with extensive basis sets (e.g., 6-311++G(2d,2p)) have been used for related 2-naphthol (B1666908) sulfonate derivatives to ensure correct planar geometries are achieved.

A key aspect of the geometry is the orientation of the hydroxyl group, which can exist as cis or trans rotamers (conformers based on rotation around the C-O bond). DFT calculations can determine the relative energies of these conformers. For similar naphthopyran derivatives, rotational conformers were found to be separated by a very small energy difference of about 0.511 kcal/mol, indicating that multiple conformations can coexist at room temperature. asianpubs.org Vibrational frequency calculations are subsequently performed to confirm that the optimized structure represents a true energy minimum, characterized by the absence of imaginary frequencies. mdpi.comaps.org

Table 1: Representative Optimized Geometrical Parameters for 2-Naphthol Derivatives Note: This table is illustrative, based on typical values for naphthol systems. Precise values for Sodium 2-Naphthol-7-sulfonate would require specific DFT calculations.

ParameterTypical Value (Å or °)Computational Method
C-C (aromatic)1.37 - 1.43 ÅB3LYP/6-31G(d)
C-O (hydroxyl)1.36 ÅB3LYP/6-31G(d)
O-H (hydroxyl)0.97 ÅB3LYP/6-31G(d)
C-S (sulfonate)1.78 ÅB3LYP/6-31G(d)
S-O (sulfonate)1.47 ÅB3LYP/6-31G(d)
C-C-O Angle119 - 121°B3LYP/6-31G(d)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict chemical reactivity. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals indicate the molecule's ability to act as a nucleophile (electron donor, related to the HOMO) or an electrophile (electron acceptor, related to the LUMO). youtube.comnih.gov

For Sodium 2-Naphthol-7-sulfonate, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system, particularly influenced by the activating hydroxyl group. The LUMO, conversely, would be distributed across the aromatic rings, representing the most favorable location for accepting electrons. The energy gap between the HOMO and LUMO is a critical descriptor of chemical reactivity and stability; a smaller gap generally implies higher reactivity. asianpubs.org DFT calculations can precisely map these orbitals and quantify their energies, allowing for the prediction of the most likely sites for electrophilic or nucleophilic attack. nih.govstackexchange.com For instance, in electrophilic aromatic substitution, an incoming electrophile would preferentially attack the carbon atoms where the HOMO has the largest coefficients. stackexchange.com

Table 2: Calculated Frontier Molecular Orbital (FMO) Properties for a Model Naphthol Derivative Note: This table is illustrative, based on DFT calculations for similar aromatic systems. asianpubs.org

PropertyValue (eV)Significance
EHOMO-6.20Energy of the Highest Occupied Molecular Orbital (Electron-donating ability)
ELUMO-1.50Energy of the Lowest Unoccupied Molecular Orbital (Electron-accepting ability)
HOMO-LUMO Gap (ΔE)4.70Indicates chemical reactivity and kinetic stability
Hardness (η)2.35Resistance to change in electron distribution
Softness (S)0.21Reciprocal of hardness, indicates higher reactivity
Electronegativity (χ)3.85Power of an atom to attract electrons

Computational methods can predict various spectroscopic signatures of a molecule.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. mdpi.commdpi.comresearchgate.net Studies on 2-naphthol sulfonates have shown that TD-DFT can predict vertical transition energies, although the absolute values may be shifted compared to experimental results. kchem.org The calculations help characterize the nature of the electronic transitions (e.g., π→π*) responsible for the observed absorption bands. kchem.orgresearchgate.net

IR Spectra: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching or bending of particular bonds, such as the broad O-H stretch of the hydroxyl group, the aromatic C-H and C=C stretches, and the characteristic symmetric and asymmetric stretches of the sulfonate (SO₃⁻) group. researchgate.netresearchgate.net

NMR Spectra: The prediction of Nuclear Magnetic Resonance (NMR) spectra involves calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C). These values are then converted into chemical shifts (δ). youtube.com This allows for the assignment of signals in experimental ¹H and ¹³C NMR spectra to specific atoms in the molecule, providing a powerful tool for structure verification. chemicalbook.com

Molecular Dynamics (MD) Simulations for Solvation and Intermolecular Interactions.researchgate.netresearchgate.net

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing detailed insights into solvation and intermolecular interactions. researchgate.net For Sodium 2-Naphthol-7-sulfonate Hydrate (B1144303), an MD simulation would typically model one or more solute molecules in a box of explicit water molecules, with sodium ions present to ensure charge neutrality.

The simulation tracks the positions and velocities of all atoms over time, governed by a force field that describes the interatomic forces. Analysis of the MD trajectory reveals crucial information about the hydration shell around the molecule. The negatively charged sulfonate group strongly coordinates water molecules and the Na⁺ counter-ion, while the hydrophobic naphthalene backbone interacts weakly with water. researchgate.netnih.gov Key properties derived from MD simulations include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a water molecule or a sodium ion at a certain distance from a specific atom or group (like the sulfonate) on the solute. RDFs reveal the structure of the solvation shells. researchgate.net

Hydrogen Bonding: The simulation can quantify the number and lifetime of hydrogen bonds formed between the sulfonate and hydroxyl groups and the surrounding water molecules.

Ion Pairing: The dynamics of the interaction between the sulfonate anion and the sodium cation can be investigated, determining whether they exist as a tight ion pair or are fully solvent-separated.

MD simulations on related sulfonated systems show that the distance between sulfonate groups increases with higher water content as solvation becomes more favorable. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific activity or property. wikipedia.orgjocpr.comnih.gov While requiring a dataset of multiple compounds, the principles of QSAR can be applied to understand the features of Sodium 2-Naphthol-7-sulfonate that would influence a particular behavior, such as its efficacy as a dye intermediate or its potential biological activity.

A QSAR study involves several steps:

Data Set Preparation: A series of related naphthalene derivatives with measured activity data is compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can include electronic (e.g., HOMO/LUMO energies, atomic charges from DFT), steric (e.g., molecular volume), and topological descriptors. slideshare.net

Model Building: Statistical methods, like Multiple Linear Regression (MLR), are used to build a mathematical model that relates a subset of the most relevant descriptors to the observed activity. nih.gov

Validation: The model's predictive power is rigorously tested to ensure it is robust and not a result of chance correlation. nih.gov

For instance, a QSAR model for anti-tuberculosis agents based on xanthone (B1684191) derivatives identified the charges on specific carbon atoms as key predictors of activity. nih.gov A similar approach could identify which structural features of a naphthol sulfonate are critical for a desired outcome.

Reaction Mechanism Elucidation via Computational Pathways.mdpi.comresearchgate.net

Computational chemistry is invaluable for elucidating complex reaction mechanisms, mapping the entire energy landscape of a chemical transformation. researchgate.netchemrxiv.org For reactions involving Sodium 2-Naphthol-7-sulfonate, such as its synthesis via sulfonation or its use in azo dye formation, DFT can be used to:

Identify Intermediates and Transition States: The structures of all transient species along a proposed reaction pathway can be optimized.

Explore Regioselectivity: In reactions like sulfonation, where the incoming group can add to multiple positions, DFT can calculate the activation energies for each possible pathway. The pathway with the lowest energy barrier corresponds to the major product, thus explaining the observed regioselectivity. stackexchange.com

Analyze Reaction Mechanisms: Studies on the sulfonation of naphthols suggest the reaction proceeds through the formation of a sulfate (B86663) ester intermediate. mdpi.com Similarly, the role of the sulfonic acid group as an activating group in subsequent reactions, like the Sandmeyer reaction, has been rationalized by considering its electron-withdrawing effects, a property that can be quantified computationally. mdpi.com

Prediction of Thermodynamic Parameters and Reaction Energetics

Computational chemistry provides powerful tools for predicting the thermodynamic properties and reaction energetics of molecules like Sodium 2-Naphthol-7-sulfonate Hydrate. These theoretical calculations can offer insights into the stability, reactivity, and potential transformations of the compound, complementing experimental data. While specific computational studies exclusively focused on this compound are not extensively available in public literature, the methodologies are well-established and have been applied to similar aromatic and sulfonated compounds.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are a common approach for predicting a range of thermodynamic parameters. For instance, methods like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)) have been successfully used to calculate the thermodynamic properties of related molecules like 1-naphthol. These calculations can predict key values that are crucial for understanding the chemical behavior of the compound under various conditions.

The types of thermodynamic parameters that can be predicted through these computational methods are summarized in the table below.

Table 1: Predictable Thermodynamic Parameters via Computational Chemistry

Thermodynamic ParameterDescriptionComputational Method Example
Enthalpy of Formation The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.DFT, Ab initio methods
Gibbs Free Energy of Formation The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states.DFT, Ab initio methods
Entropy A measure of the molecular disorder or randomness of the compound.Statistical thermodynamics based on calculated vibrational frequencies
Heat Capacity The amount of heat required to raise the temperature of one mole of the compound by one degree Celsius.Statistical thermodynamics based on calculated vibrational frequencies
Reaction Energetics The energy changes associated with chemical reactions involving the compound, such as bond dissociation energies or activation energies for specific transformations.DFT, Transition state theory

By calculating these parameters, researchers can model the behavior of this compound in various chemical processes without the need for extensive and sometimes challenging experimental measurements. The accuracy of these predictions is continually improving with the development of more sophisticated computational models and increased computing power.

Hydration Studies and Water Molecule Interactions within the Crystal Lattice

Key Interactions and Structural Features:

Hydration of the Sulfonate Group: The sulfonate group (-SO₃⁻) is highly polar and readily interacts with water molecules through hydrogen bonding. MD simulations on similar sulfonated compounds, like sulfonated poly(ether ether ketone) (S-PEEK), have shown that as the water content increases, the sulfonate groups become more solvated. researchgate.net This solvation leads to an increase in the distance between adjacent sulfonate groups within the lattice. researchgate.net

Sodium Ion Coordination: The sodium ions (Na⁺) play a crucial role in the crystal lattice, forming ionic bonds with the negatively charged sulfonate groups. In hydrated crystals of similar compounds, such as linear alkylbenzene sulfonate, the SO₃⁻ groups and sodium ions can form salt bridges that lock the orientation of the aromatic rings. nih.gov Water molecules also coordinate with the sodium ions, creating a hydration shell that influences the local structure.

Water Clustering and Diffusion: At varying levels of hydration, water molecules can form distinct clusters within the crystal lattice. Studies on hydrated sulfonated polymers indicate that with increasing water content, these clusters can grow and eventually connect to form continuous channels. researchgate.net These channels can facilitate the diffusion of water molecules and ions through the material. The diffusion coefficient of water within such hydrated structures is a key parameter that can be calculated from MD simulations. researchgate.net

Conformational Dynamics: The naphthalene ring structure is rigid, but the sulfonate and hydroxyl groups have rotational freedom. MD simulations can reveal the conformational dynamics of these functional groups and how they are influenced by interactions with water molecules and neighboring ions in the crystal lattice. For instance, in similar systems, the relaxation time for the sulfonate headgroup and the aromatic ring has been found to be much longer than that for more flexible alkyl chains. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing the purity and hydration state of Sodium 2-Naphthol-7-sulfonate Hydrate?

  • Methodological Answer : Use UV-Vis spectrophotometry to confirm the aromatic sulfonate structure, as demonstrated in iodine-solvent interaction studies . Complement this with thermogravimetric analysis (TGA) to quantify the hydrate water content by measuring mass loss at 100–150°C. For crystalline structure confirmation, X-ray diffraction (XRD) is essential, referencing analogous sulfonate hydrates like Sodium 4-Amino-5-hydroxy-2,7-naphthalenedisulfonate Hydrate .

Q. How can researchers mitigate interference from sulfonate degradation products during synthesis?

  • Methodological Answer : Optimize reaction conditions (pH, temperature) to minimize hydrolysis. Monitor reaction progress via high-performance liquid chromatography (HPLC) with a sulfonate-specific column. For purification, employ recrystallization in aqueous ethanol, which effectively separates the target compound from byproducts like naphthol derivatives .

Q. What solvent systems are optimal for dissolving this compound in kinetic studies?

  • Methodological Answer : Use polar aprotic solvents (e.g., dimethyl sulfoxide) for high solubility. For aqueous systems, adjust pH to >7 to enhance solubility via deprotonation of the sulfonate group. Avoid halogenated solvents, as they may induce undesired interactions similar to iodine-alcohol complexes observed in spectrophotometric studies .

Advanced Research Questions

Q. How can conflicting data on sulfonate-hydrate stability under varying temperatures be resolved?

  • Methodological Answer : Apply machine learning models (e.g., artificial neural networks) to correlate experimental stability data with environmental variables (humidity, temperature). This approach, validated in methane hydrate studies , identifies outliers and reconciles discrepancies by quantifying the influence of hydration kinetics on thermal degradation.

Q. What experimental designs are suitable for probing the compound’s role as a surfactant in biphasic reactions?

  • Methodological Answer : Conduct interfacial tension measurements using a pendant drop tensiometer. Compare results with structurally similar surfactants like Sodium 1-Heptanesulfonate . To assess micelle formation, employ dynamic light scattering (DLS) and critical micelle concentration (CMC) determination via conductivity titration.

Q. How does the sulfonate group’s electronic configuration influence its reactivity in photochemical applications?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distribution across the naphthol-sulfonate moiety. Validate computational results experimentally using time-resolved fluorescence spectroscopy to correlate excited-state lifetimes with substituent effects .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in sulfonate synthesis?

  • Methodological Answer : Use multivariate analysis (e.g., principal component analysis) to identify critical process parameters (e.g., pH, stirring rate) affecting yield and purity. Reference quality control protocols for sodium salts in pharmacopeial standards .

Q. How can researchers distinguish between hydration-dependent and intrinsic thermal degradation pathways?

  • Methodological Answer : Conduct isothermal TGA under controlled humidity. Compare activation energies derived from Arrhenius plots of hydrated vs. anhydrous samples. This method aligns with hydrate stability studies in gas hydrate research .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SodiuM 2-Naphthol-7-sulfonate Hydrate
Reactant of Route 2
Reactant of Route 2
SodiuM 2-Naphthol-7-sulfonate Hydrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.